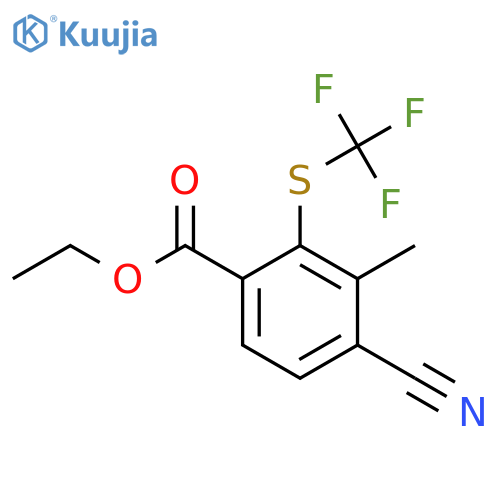

Cas no 1803819-24-0 (Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate)

Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C12H10F3NO2S/c1-3-18-11(17)9-5-4-8(6-16)7(2)10(9)19-12(13,14)15/h4-5H,3H2,1-2H3

- InChIKey: SUSDHOFADRHBCW-UHFFFAOYSA-N

- SMILES: S(C(F)(F)F)C1C(C(=O)OCC)=CC=C(C#N)C=1C

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 377

- XLogP3: 3.9

- トポロジー分子極性表面積: 75.4

Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015143-1g |

Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate |

1803819-24-0 | 97% | 1g |

1,534.70 USD | 2021-07-05 |

Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoateに関する追加情報

Research Brief on Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS: 1803819-24-0): Recent Advances and Applications

Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS: 1803819-24-0) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, characterized by the presence of a trifluoromethylthio group and a cyano substituent, has shown promising applications in drug discovery, agrochemical development, and material science. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.

One of the key areas of research involving Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate is its role as a building block for the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the trifluoromethylthio group in this compound has been shown to enhance binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to form key hydrogen bonds and hydrophobic interactions within the kinase active site.

In addition to its pharmacological applications, Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate has also been investigated for its utility in agrochemicals. The trifluoromethylthio moiety is known to confer resistance to metabolic degradation, making it an attractive feature for pesticide design. Recent work by researchers at the University of California, Davis, has shown that this compound can serve as a precursor for the synthesis of herbicides with improved environmental stability and selectivity. The study, published in Pest Management Science, reported that derivatives of this compound exhibited strong herbicidal activity against broadleaf weeds while showing minimal toxicity to non-target organisms.

The synthetic pathways for Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate have also been a focus of recent research. A 2022 paper in Organic Letters described a novel, scalable method for its synthesis using palladium-catalyzed cross-coupling reactions. This approach offers advantages in terms of yield and purity, addressing some of the challenges associated with earlier synthetic routes. The authors emphasized the potential for industrial-scale production, which could facilitate broader application of this compound in both pharmaceutical and agricultural settings.

Despite these advancements, challenges remain in the optimization of Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate derivatives for clinical and commercial use. Issues such as bioavailability, toxicity, and environmental impact require further investigation. Ongoing studies are exploring structural modifications to enhance the compound's efficacy and safety profile. For instance, a recent preprint on bioRxiv discussed the incorporation of this compound into prodrug formulations to improve its pharmacokinetic properties.

In conclusion, Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS: 1803819-24-0) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its applications span from oncology to agriculture, driven by its unique chemical properties and functional versatility. Future research will likely focus on refining its derivatives for specific therapeutic and agrochemical uses, as well as addressing the practical challenges associated with its large-scale production and deployment. This compound exemplifies the intersection of synthetic chemistry and applied biology, offering exciting opportunities for innovation in multiple domains.

1803819-24-0 (Ethyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate) Related Products

- 1694365-02-0(1-Azido-3-iodo-2-methylbenzene)

- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)

- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)

- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)

- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)

- 1520729-54-7(1-(butan-2-yl)cyclobutylmethanamine)

- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)

- 1393101-60-4(1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol)

- 306979-30-6(5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)

- 2276524-05-9((3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)